molecular formula C12H15NO2 B571745 (S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole CAS No. 119109-56-7

(S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole

Cat. No.: B571745
CAS No.: 119109-56-7
M. Wt: 205.257
InChI Key: SOTSLNCHGSUMMT-NSHDSACASA-N
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Description

(S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole is a chiral 4,5-dihydrooxazole (oxazoline) derivative. Compounds of this class are five-membered heterocycles containing both oxygen and nitrogen atoms within the ring, making them valuable intermediates and precursors in organic synthesis and scientific research . Oxazoline derivatives, such as this (S)-configured benzyl compound, are primarily valued in research for their role as ligands in asymmetric catalysis and as chiral auxiliaries. The structure allows it to coordinate to various metal centers, enabling the development of stereoselective transformations . The 2-ethoxy substituent is a reactive handle that can participate in further chemical modifications, allowing researchers to generate a diverse library of functionalized molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please handle with appropriate personal protective equipment in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119109-56-7

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

(4S)-4-benzyl-2-ethoxy-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H15NO2/c1-2-14-12-13-11(9-15-12)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1

InChI Key

SOTSLNCHGSUMMT-NSHDSACASA-N

SMILES

CCOC1=NC(CO1)CC2=CC=CC=C2

Synonyms

Oxazole, 2-ethoxy-4,5-dihydro-4-(phenylmethyl)-, (S)- (9CI)

Origin of Product

United States

Synthetic Methodologies for S 4 Benzyl 2 Ethoxy 4,5 Dihydrooxazole and Analogous Chiral Dihydrooxazolines

Foundational Synthetic Routes to Dihydrooxazole Cores

The construction of the 4,5-dihydrooxazole (often called oxazoline) ring is typically achieved through cyclization reactions that form an ether and an imine bond within a single molecule.

A primary and robust method for synthesizing the dihydrooxazole core is the cyclodehydration of β-hydroxy amides. nih.govuzh.ch This intramolecular condensation reaction involves the removal of a water molecule to form the heterocyclic ring. The process requires a dehydrating agent to facilitate the ring closure. A variety of reagents have been developed for this purpose, ranging from classic acids to specialized modern reagents that operate under mild conditions. documentsdelivered.comresearchgate.net

For instance, reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous counterpart, XtalFluor-E, have proven effective for converting silyl-protected β-hydroxyamides into 2-oxazolines in good yields. nih.govuzh.ch Another powerful system for this transformation is the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which activates the amide for cyclization at low temperatures. nih.gov The choice of reagent can be critical for substrates with sensitive functional groups.

Table 1: Selected Reagents for Cyclodehydration of β-Hydroxy Amides

Reagent/System Typical Conditions Notes
Diethylaminosulfur Trifluoride (DAST) Low temperature, aprotic solvent Effective for silyl-protected amido alcohols. nih.gov
XtalFluor-E Low temperature, aprotic solvent A crystalline, more stable alternative to DAST. nih.gov
Trifluoromethanesulfonic Anhydride (Tf₂O) / 2-Chloropyridine -78 °C to room temperature Mild activation of the amide allows for efficient cyclization. nih.gov
Triphenylphosphine-based reagents Mild conditions Used to generate phosphonium (B103445) anhydrides that promote cyclization. researchgate.net
Thionyl Chloride (SOCl₂) Often used in older procedures Harsher conditions, may not be suitable for complex molecules.

Another fundamental approach to the dihydrooxazole ring involves the condensation of a β-amino alcohol with a suitable electrophile, such as a nitrile or a carboxylic acid derivative. libretexts.org These reactions build the C2-substituted portion of the heterocycle.

The reaction of a β-amino alcohol with a nitrile, often catalyzed by an acid or a Lewis acid, directly yields the corresponding 2-substituted dihydrooxazoline. chadsprep.compressbooks.pub This method is particularly direct for incorporating a variety of substituents at the 2-position.

Alternatively, carboxylic acid derivatives serve as versatile precursors. libretexts.org For example, the condensation of a β-amino alcohol with an ester or an acid chloride can form a β-hydroxy amide intermediate, which then undergoes cyclodehydration as described previously. A more direct route involves the reaction of the amino alcohol with an orthoester, such as triethyl orthoacetate. This reaction, typically driven by heat, proceeds through the formation of an intermediate that readily cyclizes to the 2-alkoxy-dihydrooxazole, providing a direct pathway to compounds like (S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole.

Enantioselective Synthesis of this compound and Related Chiral Derivatives

Achieving high enantioselectivity in the synthesis of chiral dihydrooxazolines is paramount for their application as chiral ligands or auxiliaries. The most common and effective strategy is substrate-controlled synthesis, where the stereochemistry of the final product is dictated by a chiral starting material.

Chiral vicinal amino alcohols are invaluable building blocks in the enantioselective synthesis of a vast array of biologically active molecules and chiral ligands. nih.govresearchgate.netfrontiersin.org Their inherent stereochemistry can be directly transferred to the target molecule. For the synthesis of this compound, the key stereochemical precursor is (S)-2-amino-3-phenyl-1-propanol, commonly known as L-phenylalaninol.

This amino alcohol is readily available, as it can be prepared by the reduction of the naturally occurring amino acid L-phenylalanine. The (S)-configuration of the hydroxyl-bearing carbon in L-phenylalaninol directly becomes the (S)-configuration at the C4 position of the resulting dihydrooxazole ring. This transfer of chirality is a cornerstone of asymmetric synthesis, leveraging the "chiral pool" of naturally occurring enantiopure compounds. nih.gov

Effective stereocontrol during the ring-closure step is essential to prevent racemization or epimerization of the chiral center. researchgate.net In the synthesis of dihydrooxazolines from chiral amino alcohols, the cyclization reactions are typically designed to be stereospecific.

When a β-hydroxy amide derived from a chiral amino alcohol is cyclized, the reaction mechanism generally does not involve breaking any of the bonds to the stereogenic C4 carbon. nih.gov The cyclization proceeds with retention of configuration. For example, the conversion of an (S)-β-hydroxy amide to the corresponding dihydrooxazole will yield the (S)-product because the stereocenter is part of the backbone and does not participate directly in the bond-forming reactions of the cyclization, which occur at the amide and hydroxyl functional groups. This ensures that the chirality of the amino alcohol precursor is faithfully installed in the final heterocyclic product.

While a variety of chiral amino alcohols can be used, the specific structure of the target molecule dictates the choice of precursor. For the synthesis of (S)-4-benzyl -2-ethoxy-4,5-dihydrooxazole, the required precursor is (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol), which contains the necessary benzyl (B1604629) side chain. The use of a different precursor like (S)-(+)-2-phenylglycinol would result in a (S)-4-phenyl -dihydrooxazole, a structurally related but distinct compound.

A representative synthesis of this compound involves a direct, one-pot condensation:

Starting Material: The synthesis begins with the enantiomerically pure amino alcohol, (S)-2-amino-3-phenyl-1-propanol.

Condensation and Cyclization: This amino alcohol is reacted with an orthoester, specifically triethyl orthoacetate [CH₃C(OCH₂CH₃)₃]. The mixture is typically heated, which facilitates the condensation of the amino group with the orthoester and subsequent intramolecular cyclization. The hydroxyl group of the amino alcohol displaces an ethoxide from the intermediate, forming the stable five-membered dihydrooxazole ring and releasing ethanol (B145695) as a byproduct.

This reaction efficiently constructs the target molecule while preserving the stereochemical integrity of the chiral center derived from L-phenylalaninol.

Targeted Stereocontrol in Ring Closure Reactions

Application of Dehydrating and Cyclizing Agents (e.g., DAST, PCl₃)

The cyclization of N-(2-hydroxyethyl)amides is a cornerstone for the synthesis of 2-oxazolines. This transformation is fundamentally a dehydration reaction and is frequently accomplished using a variety of stoichiometric dehydrating agents. mdpi.com These reagents are effective in promoting the ring closure that forms the dihydrooxazoline structure. For a chiral compound like this compound, the synthesis would typically start from the corresponding chiral precursor, N-((S)-1-hydroxy-3-phenylpropan-2-yl)acetamide, which is derived from the amino alcohol (S)-2-amino-3-phenyl-1-propanol.

Commonly employed reagents include Diethylaminosulfur trifluoride (DAST), the Burgess reagent, and combinations like triphenylphosphine/diethyl azodicarboxylate (Ph₃P/DEAD). mdpi.com While effective, these methods often necessitate harsh reaction conditions and generate stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns. mdpi.com

Phosphorus-based reagents are also prominent. Phosphorus trichloride (B1173362) (PCl₃), for instance, has been identified as a highly reactive and efficient promoter for the dehydration of primary amides to nitriles. acs.orgresearchgate.net This reactivity can be extended to the intramolecular cyclization of N-(2-hydroxyethyl)amides. The mechanism involves the activation of the amide by the electrophilic phosphorus reagent, facilitating subsequent intramolecular nucleophilic attack by the hydroxyl group to form the oxazoline (B21484) ring. acs.orgnih.gov Studies comparing various phosphorus(III) promoters have shown that PCl₃ can lead to higher yields due to its enhanced reactivity. acs.org A metal-free, biomimetic catalytic protocol using a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst has also been developed for this dehydrative cyclization, providing high yields and tolerating a wide range of functional groups. nih.govorganic-chemistry.org

Advancements in Dihydrooxazoline Synthesis Techniques

To overcome the limitations of classical methods, significant research has focused on developing more efficient, environmentally friendly, and scalable synthetic techniques.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as drastically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. elsevierpure.combldpharm.com The synthesis of chiral oxazolines has benefited greatly from this technology. mdpi.com For example, a greener and more efficient microwave-assisted protocol has been developed to rapidly synthesize chiral oxazolines from aryl nitriles and chiral β-amino alcohols. mdpi.com This method can proceed smoothly in concentrated solutions or even under solvent-free conditions, improving atom economy. mdpi.com

Another advanced microwave-assisted procedure utilizes polyphosphoric acid (PPA) esters to promote the synthesis of 2-aryl-2-oxazolines from amido alcohols, achieving excellent yields in very short reaction times without the need for catalysts or additives. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxazoline Derivatives
MethodReagents/CatalystConditionsReaction TimeYieldReference
Conventional HeatingN-(2-hydroxyethyl)benzamide, Thionyl ChlorideRefluxSeveral hoursModerate acs.org
Microwave-AssistedN-(2-hydroxyethyl)amides, PPA estersMW, CHCl₃MinutesUp to 95% nih.gov
Microwave-AssistedAryl nitriles, β-amino alcohols, Heterogeneous catalystMW, Solvent-free15-70 minExcellent mdpi.comorganic-chemistry.org
Microwave-AssistedAldehydes, 5-amino-1(H)-1,2,4-triazole, DimedoneMW, DMFFew minutesNearly quantitative elsevierpure.com

One-Pot and Cascade Methodologies

More complex cascade reactions have also been engineered. A four-component reaction (M3CR) involving a salicylaldehyde, a Grignard reagent, and a 4,5-dihydrooxazole derivative has been described to proceed in a single pot, demonstrating the power of cascade processes to rapidly build molecular complexity. rsc.org Similarly, zinc-catalyzed one-pot reactions of propargylamides, isocyanides, and water have been shown to rapidly construct 2-oxazolines through a tandem cascade transformation. researchgate.net These multistep, single-pot procedures are advantageous for creating diverse molecular libraries from simple starting materials under mild conditions. uni-erlangen.de

Table 2: Examples of One-Pot and Cascade Syntheses for Oxazoline and Related Heterocycles
Reaction TypeKey Starting MaterialsCatalyst/PromoterKey FeatureReference
One-Pot Dehydrative CyclizationCarboxylic acids, Amino alcoholsTfOHIn situ amide formation and cyclization mdpi.com
Three-Component ReactionPropargylamides, Isocyanides, WaterZinc catalystTandem cascade transformation researchgate.net
Four-Component ReactionSalicylaldehydes, Grignard reagents, DihydrooxazolesBase-generatedJoins four components in a single pot rsc.org
Cascade Annulationo-Silylaryl triflates, Pyrazolidinones-In situ aryne formation and subsequent annulation uni-erlangen.de

Solvent-Free and Environmentally Benign Synthetic Conditions

The principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous solvents. acs.org Several protocols for dihydrooxazoline synthesis now incorporate these principles. As mentioned, microwave-assisted syntheses can often be performed under solvent-free conditions. mdpi.comnih.gov For instance, using trimethylsilyl (B98337) polyphosphate with microwave irradiation allows for the solvent-free synthesis of related cyclic iminoethers. nih.gov

The use of water as a green solvent is another significant advancement. Syntheses of 2-oxazolines have been successfully carried out in water at room temperature using reagents like pyridinium (B92312) hydrobromide perbromide. Other environmentally benign approaches include using bio-based solvents, such as gluconic acid aqueous solution, or mediating reactions with simple, recoverable salts like potassium chloride in water. These methods reduce the environmental impact associated with volatile organic compounds and align with sustainable chemical manufacturing practices.

Scalable Production Methods Utilizing Continuous Flow Reactors

For industrial applications, the scalability of a synthetic route is paramount. Continuous flow chemistry has emerged as a superior technology for scalable production, offering enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved product consistency compared to traditional batch processing. This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates.

The synthesis of chiral molecules, including amines and their derivatives, has been successfully adapted to continuous flow systems. researchgate.net Flow reactors provide a safe environment for handling potentially explosive substances like organic azides, which are structurally related to some synthesis intermediates. A continuous-flow direct azidation of alcohols has been scaled up to produce over 6 grams of product, demonstrating the technology's potential for larger-scale applications. The development of multistep continuous-flow processes for synthesizing enantiomerically pure products like chiral diamines is now considered feasible, paving the way for the scalable and safe production of chiral dihydrooxazolines and their derivatives.

Structural Modifications and Derivatization for Specialized Applications

The versatility of the dihydrooxazoline scaffold, particularly in its role as a chiral ligand, stems from the ability to readily modify its structure. researchgate.net Derivatization allows for the fine-tuning of steric and electronic properties to optimize performance in applications like asymmetric catalysis. nih.gov

Modifications can be made at several positions on the this compound core:

The C2-substituent: The ethoxy group can be replaced with a wide variety of other functionalities. This is typically achieved by using different nitriles or carboxylic acid derivatives in the initial cyclization step. For example, using pyrimidine-2-carbonitrile instead of an ethyl imidate would yield (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, altering the coordinating properties of the ligand.

The C4-substituent: The benzyl group, which imparts chirality from the starting amino alcohol, can be varied. Using different chiral amino alcohols allows for the introduction of diverse substituents at the C4 position, which is crucial for controlling the chiral environment around a coordinated metal center.

Ring-Opening and Rearrangement: The dihydrooxazole ring itself can undergo chemical transformations. For instance, N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides have been shown to undergo an unexpected rearrangement to produce congested aza-quaternary carbon centers. rsc.org In other cases, the ring can be opened under acidic conditions to generate reactive intermediates that can participate in further reactions, such as Friedel-Crafts alkylations. rsc.org

These structural modifications are fundamental to the widespread use of chiral dihydrooxazolines as "privileged ligands" in a vast number of metal-catalyzed enantioselective reactions. researchgate.net

Introduction of Diverse Substituents at Dihydrooxazole Positions

The structural versatility of chiral oxazoline ligands is a key reason for their extensive use in asymmetric catalysis. The ability to introduce a wide array of substituents at the C2, C4, and C5 positions of the 4,5-dihydrooxazole ring allows for the fine-tuning of the ligand's steric and electronic properties. diva-portal.orgresearchgate.net The stereogenic center is most commonly located at the C4 position, adjacent to the coordinating nitrogen atom, which places it in close proximity to the metal center and allows it to directly influence the reaction's stereochemistry. diva-portal.org However, chirality can also be introduced at other positions on the ring or on its substituents. diva-portal.org

Recent methodologies have expanded the toolbox for functionalizing these ligands. A notable development is a multi-component reaction (M4CR) that joins four components in a single pot, leading to a variety of N-amino-benzylated phenols. nih.govnih.gov This method involves the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of various 4,5-dihydrooxazoles. nih.govnih.gov This process allows for the facile introduction of diverse substituents onto an aryl ring system attached to the oxazoline moiety. acs.org

Functionalization is not limited to the substituents attached to the ring; the ring itself can be opened to introduce new groups. For instance, after activation with a Lewis acid, aryl nucleophiles can add to the 5-position of the resulting oxazolium intermediate in a diastereoselective manner. nih.govacs.org Other ring-opening reactions can be achieved by protonating the oxazoline with an acid that has a weakly nucleophilic counteranion, which is then followed by the addition of a secondary amine. acs.org This reactivity allows for the synthesis of complex, functionalized structures from simpler dihydrooxazole precursors. Furthermore, the strategy of modifying the linking carbon atom between the two oxazoline rings in bisoxazoline (BOX) ligands, known as the "side arm" modification, provides another avenue for introducing functional groups that can regulate the chiral environment of the metal complex. sioc.ac.cn

Synthesis of Chiral Bis(oxazoline) and Polyoxazoline Ligand Systems

The construction of C2-symmetric chiral bis(oxazoline) (BOX) and polyoxazoline (PolyOx) ligands is a cornerstone of modern asymmetric catalysis. These ligands are valued for their strong coordination to a variety of metal precursors and their effectiveness in a wide range of enantioselective transformations. acs.orgnih.gov

An efficient and widely used method for synthesizing chiral BOX and pyridine (B92270) bis(oxazoline) (pybox) ligands is the one-pot condensation of a chiral β-amino alcohol with a dinitrile. researchgate.net This reaction is often catalyzed by zinc triflate, which can be used in either stoichiometric or catalytic amounts, and frequently produces the desired ligands in high yields without the need for extensive purification. researchgate.netthieme-connect.com Another established single-step procedure involves reacting β-amino alcohols with diethyl malonimidate dihydrochloride. acs.org This method is straightforward: the reagents are stirred in a solvent like CH₂Cl₂ at room temperature, followed by an aqueous workup and extraction. acs.org

The following table summarizes the synthesis of various pybox ligands using zinc triflate as a catalyst, demonstrating the efficiency of this method. researchgate.net

EntryR GroupAmount of Zn(OTf)₂ (%)Yield (%)
1 iPr585
2 Ph1075
3 tBu1085
4 Indanyl585
Table adapted from research data on the optimized synthesis of pybox ligands in toluene. researchgate.net

The synthesis of polyoxazoline ligands follows a similar principle of condensing a chiral amino alcohol with a multifunctional precursor. A simple and efficient one-pot method involves heating polycarboxylic acids or their esters with a chiral β-amino alcohol. nih.govnih.gov The reaction proceeds under reflux with the simultaneous removal of water or alcohol byproducts, driving the reaction to completion and affording the polyoxazoline ligands in high yields. nih.govnih.gov This approach avoids the use of harsh activating or cyclizing agents like thionyl chloride, which can lead to side reactions and lower yields. nih.gov

Design and Synthesis of Functionalized Ligand Precursors

The successful synthesis of complex chiral ligands like this compound and its analogs relies heavily on the rational design and efficient preparation of functionalized precursors. diva-portal.org A significant portion of the research in this area is dedicated to overcoming the synthetic challenges involved in creating these crucial building blocks. diva-portal.org The versatility of oxazoline-based ligands stems from their straightforward synthesis from readily available precursors, which allows for extensive modification. researchgate.net

A primary strategy involves the use of chiral β-amino alcohols, which can be derived from the "chiral pool" of inexpensive and enantiomerically pure natural products like amino acids or carbohydrates. tandfonline.combeilstein-journals.org For example, spiro-fused oxazoline ligands have been synthesized starting from partially deprotected D-fructose and D-psicose derivatives. beilstein-journals.org These carbohydrate precursors undergo a condensation reaction to form 1,3-oxazolidine-2-thiones, which are key intermediates for further elaboration. beilstein-journals.org

Another important approach is the synthesis of precursors that already contain specific functionalities intended for the final ligand. Enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines, for instance, are prepared from 2-bromobenzonitrile. researchgate.net The synthesis involves a transmetalation with butyllithium, reaction with chlorodiphenylphosphine, and subsequent conversion of the nitrile group to the oxazoline by treatment with a chiral amino alcohol in the presence of zinc chloride. researchgate.net

Catalytic and Stereoselective Applications of S 4 Benzyl 2 Ethoxy 4,5 Dihydrooxazole

Role as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity. wikipedia.orgsigmaaldrich.com The auxiliary is typically removed after the transformation, having imparted its chiral information to the newly formed stereocenter(s). sigmaaldrich.com Dihydrooxazole derivatives, such as (S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole, are effective in this capacity due to their rigid ring structure and the influential stereodirecting group at the 4-position.

Mechanistic Principles of Chiral Auxiliary-Directed Induction

The fundamental principle behind chiral auxiliary-directed induction is the creation of a chiral environment around the reactive center of the substrate. This is achieved by covalently attaching the auxiliary, thereby generating a diastereomeric intermediate. The pre-existing stereocenter of the auxiliary, in this case, the (S)-configured carbon at the 4-position bearing a benzyl (B1604629) group, dictates the spatial arrangement of the molecule.

This steric control forces the incoming reagent to approach the substrate from the less hindered face. The bulky benzyl group effectively shields one face of the reactive enolate or substrate, leading to the formation of one diastereomer in preference to the other. The rigidity of the dihydrooxazole ring is crucial as it minimizes conformational flexibility, leading to a more predictable and highly ordered transition state. This difference in steric hindrance results in two diastereomeric transition states with a significant energy difference, favoring the pathway that leads to the major diastereomeric product.

Control of Diastereoselectivity in Carbon-Carbon Bond Formations

The this compound moiety can be particularly effective in controlling diastereoselectivity in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. When the auxiliary is attached to a carbonyl compound (e.g., as an N-acyl derivative), deprotonation forms a chiral enolate.

In an aldol reaction, for example, the chiral enolate reacts with an aldehyde. The stereochemical outcome is governed by the chelated transition state, where the metal cation (often from the deprotonating agent like LDA or from an added Lewis acid like TiCl₄) coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. scielo.org.mx The benzyl group at the C4 position of the dihydrooxazole ring orients itself to minimize steric interactions within this cyclic transition state, thereby directing the facial selectivity of the aldehyde's approach to the enolate. wikipedia.orgscielo.org.mx This results in the formation of a specific syn- or anti-aldol adduct with high diastereomeric excess. After the reaction, the auxiliary can be cleaved, typically by hydrolysis or aminolysis, to yield the enantiomerically enriched product.

Application as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Synthesis

Beyond their stoichiometric use, dihydrooxazolines are a highly successful class of chiral ligands in transition metal-catalyzed asymmetric synthesis. acs.org They are readily synthesized from chiral β-amino alcohols and can be easily modified, allowing for the fine-tuning of their steric and electronic properties. acs.org The nitrogen atom of the dihydrooxazole ring serves as a key coordination site for a variety of transition metals.

Formation and Reactivity of Metal-Dihydrooxazoline Complexes

Dihydrooxazoline-containing ligands, such as phosphinooxazolines (PHOX) or bis(oxazolines) (BOX), form stable complexes with a wide range of late transition metals, including palladium, rhodium, iridium, copper, and nickel. acs.orgnih.gov Coordination typically occurs through the nitrogen atom of the oxazoline (B21484) ring and another donor atom present in the ligand backbone, creating a chelate ring that enhances complex stability.

The reactivity of these metal complexes is central to their catalytic function. The metal center, activated by the chiral ligand, coordinates the substrate, bringing it into the chiral environment. acs.org The catalytic cycle then proceeds through various steps such as oxidative addition, migratory insertion, and reductive elimination. The chiral ligand influences the stereoselectivity of these steps by controlling the geometry and electronic properties of the key intermediates. For instance, in a palladium-catalyzed allylic alkylation, the chiral ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.

Ligand Architecture and Enantioselectivity Enhancements

The enantioselectivity of a metal-catalyzed reaction is profoundly influenced by the architecture of the chiral ligand. acs.org For this compound when incorporated into a ligand scaffold, several features are critical:

The Stereocenter: The (S)-stereocenter at the 4-position is located alpha to the coordinating nitrogen atom. This proximity to the metal center allows for direct and effective transfer of chiral information to the substrate during the catalytic cycle. acs.org

The Benzyl Group: The bulky benzyl substituent provides significant steric hindrance. This creates a well-defined chiral pocket around the metal's active site, which discriminates between the two enantiotopic faces of the prochiral substrate or intermediate, leading to high enantiomeric excesses.

The Dihydrooxazole Ring: The rigid five-membered ring structure restricts conformational freedom, which is essential for creating a predictable and effective chiral environment.

The 2-Ethoxy Group: The ethoxy group at the 2-position influences the electronic properties of the ligand. As an electron-donating group, it can increase the electron density at the coordinating nitrogen atom, potentially affecting the Lewis acidity and reactivity of the metal center.

By systematically modifying these elements, the ligand's properties can be optimized for a specific catalytic transformation, thereby enhancing enantioselectivity.

Scope of Asymmetric Transformations Mediated by Dihydrooxazoline Ligands

Ligands incorporating the chiral dihydrooxazoline framework are exceptionally versatile and have been successfully applied to a broad spectrum of asymmetric transformations. Their modular nature allows for the development of tailored ligands for specific reactions, leading to high yields and enantioselectivities. The table below summarizes some of the key reactions where this class of ligands has proven to be effective.

Asymmetric TransformationTypical Metal CatalystCommon Dihydrooxazoline Ligand Type
Allylic AlkylationPalladium (Pd), Iridium (Ir)Phosphinooxazoline (PHOX)
HydrogenationIridium (Ir), Rhodium (Rh)PHOX, Pyridine-bis(oxazoline) (PyBOX)
HydrosilylationIridium (Ir), Rhodium (Rh)PHOX
Heck ReactionPalladium (Pd)PHOX
CyclopropanationCopper (Cu), Rhodium (Rh)Bis(oxazoline) (BOX)
Diels-Alder ReactionCopper (Cu), Zinc (Zn)BOX
Aldol ReactionsCopper (Cu), Tin (Sn)BOX
Michael AdditionCopper (Cu), Nickel (Ni)BOX
Henry (Nitroaldol) ReactionCopper (Cu)BOX

This wide applicability underscores the importance of the dihydrooxazoline scaffold in asymmetric catalysis, enabling the synthesis of complex chiral molecules for the pharmaceutical, agrochemical, and materials science industries.

Enantioselective Carbon-Carbon Bond-Forming Reactions

There is no specific data available in the reviewed scientific literature on the application of this compound as a chiral ligand or auxiliary in asymmetric aldol reactions. While related chiral oxazolidinones are famously used in Evans' aldol reactions to achieve high diastereoselectivity, the catalytic use of this specific ethoxy-dihydrooxazole compound in similar transformations is not documented.

No research findings detailing the use of this compound in asymmetric Michael additions were found. The field of asymmetric Michael additions commonly employs other types of organocatalysts, such as prolinol silyl ethers, or metal complexes with different chiral ligands to facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

Information regarding the performance of this compound as a ligand in asymmetric allylic alkylation (AAA) reactions is not present in the surveyed literature. These reactions typically rely on transition metal catalysts (e.g., palladium, copper, iridium) complexed with well-established chiral ligands to control enantioselectivity.

The application of this compound in the field of enantioselective C(sp³)-H activation and functionalization is not documented in available scientific reports. Research in this area often focuses on palladium, rhodium, or copper catalysis, utilizing specialized ligands designed to facilitate the challenging activation of C-H bonds.

No data could be found on the use of this compound as a chiral catalyst or auxiliary in asymmetric cycloaddition reactions. The stereochemical outcome of these reactions is typically controlled by chiral Lewis acids or by attaching a chiral auxiliary (like an oxazolidinone) to the dienophile, but the specific utility of the title compound has not been reported.

While there is research on the nucleophilic addition of organometallic reagents to the C=N bond of various 4,5-dihydrooxazoles, specific studies detailing this reaction with this compound, particularly in an enantioselective context to form other products, are not available.

Based on a thorough review of the available scientific literature, it has been determined that there is insufficient specific data regarding the catalytic applications and detailed mechanistic studies of the compound This compound . The requested article, with its specific outline focusing on asymmetric hydrogenation, hydrosilylation, and detailed analyses of its structural moieties, cannot be generated with the required level of scientific accuracy and detail.

Therefore, in the interest of maintaining scientific accuracy and adhering to the user's explicit instructions, the article cannot be produced.

Mechanistic Insights into Dihydrooxazole Involved Reactions

Elucidation of Reaction Mechanisms and Catalytic Cycles

The reaction mechanisms involving chiral oxazolines are diverse and highly dependent on the metal catalyst and the specific transformation. A common feature is the coordination of the chiral oxazoline (B21484) ligand to a metal center, creating a chiral complex that serves as the active catalyst. acs.org This complex then orchestrates the enantioselective approach of the reactants. acs.org

In many metal-catalyzed reactions, the catalytic cycle begins with the in-situ formation of a chiral metal-oxazoline complex. acs.org For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), a widely studied reaction employing chiral oxazoline ligands, the generally accepted mechanism involves the coordination of a Pd(0)-oxazoline complex to an allylic substrate. nih.gov This is followed by oxidative addition to form a π-allyl-Pd(II) intermediate. Subsequent steps, such as decarboxylation in the case of allylic esters, generate a palladium enolate which then undergoes intramolecular attack on the allyl group to yield the enantioenriched product and regenerate the Pd(0) catalyst. nih.gov

Similarly, copper-bis(oxazoline) complexes are known to be excellent catalysts for enantioselective cyclopropanation. nih.gov The active catalyst, often a Cu(I) species, is formed either by starting with a Cu(I) salt or by in-situ reduction of a Cu(II) precursor. nih.gov The catalytic cycle involves the reaction of the catalyst with a diazo compound to form a copper-carbene intermediate. This intermediate then reacts with an olefin in an enantioselective manner to produce the cyclopropane (B1198618) product and regenerate the copper catalyst. nih.gov

The specific 2-ethoxy group in (S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole suggests its potential use as a glycosyl donor. Studies on similar 2-alkoxy-glyco-[2,1-d]-2-oxazolines have shown they are effective glycosyl donors in stereoselective 1,2-trans glycosylation reactions. researchgate.net These reactions are typically catalyzed by a weak protic acid under mild conditions, which helps to prevent anomerization and other side reactions. researchgate.net

Identification and Characterization of Reactive Intermediates

The identification of reactive intermediates is crucial for understanding reaction mechanisms. In reactions involving chiral oxazolines, these intermediates are often transient and require sophisticated techniques for their characterization.

In the context of palladium-catalyzed AAA reactions, the key reactive intermediates are the Pd(0)-ligand complex and the subsequent π-allyl-Pd(II) complex. nih.govnih.gov The structure and dynamics of these intermediates dictate the stereochemical outcome of the reaction. Spectroscopic methods and, in some cases, X-ray crystallography of stable analogues have been used to characterize these species. nih.gov

For copper-catalyzed cyclopropanation, the critical reactive intermediate is the chiral copper-carbene species. nih.gov The structure of this intermediate determines the enantioselectivity of the carbene transfer to the olefin. While often too reactive for direct observation, its existence is supported by extensive mechanistic and computational studies.

In reactions involving the ring-opening of dihydrooxazoles, dicationic species have been proposed as reactive intermediates. acs.org For example, in superacidic triflic acid, 2-oxazolines can be doubly protonated, leading to ring-opening and the formation of highly reactive superelectrophiles capable of participating in Friedel-Crafts type reactions. acs.org Another identified intermediate is the oxazolium species, which can be intercepted by various nucleophiles. nih.gov In some multicomponent reactions, zwitterionic dihydrooxazole intermediates have also been observed. acs.orgnih.gov

The cationic ring-opening polymerization (CROP) of 2-oxazolines provides another example of well-characterized reactive intermediates. researchgate.netbeilstein-journals.org The propagating species in these polymerizations is a cyclic oxazolinium cation. The stability and reactivity of this cation, influenced by the substituent at the 2-position and the counter-ion, determine the characteristics of the resulting polymer. beilstein-journals.org

Analysis of Stereochemical Pathways and Control Elements

The primary function of a chiral ligand like this compound in asymmetric catalysis is to control the stereochemical pathway of the reaction. This is achieved by creating a chiral environment around the metal center, which leads to a diastereomeric transition state for the reaction of the prochiral substrate. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product. acs.org

The C₂-symmetry often found in bis(oxazoline) ligands is a key design element that simplifies the number of possible transition states, making the analysis of stereochemical outcomes more straightforward. acs.orgnih.gov The conformationally constrained metal chelate and the proximity of the chiral centers to the donor nitrogen atoms impose a significant directing effect on the catalytic site. nih.gov

The stereochemical outcome of reactions can be influenced by several factors, including the structure of the ligand, the nature of the metal, the solvent, and the reaction temperature. For instance, in the synthesis of 2-oxazolines via dehydrative cyclization of N-(2-hydroxyethyl)amides, the choice of reaction conditions can lead to either retention or inversion of stereochemistry at the α-hydroxyl center. mdpi.com Acid activation of the amide carbonyl typically results in retention, while activation of the hydroxyl group leads to inversion via an SN2-like mechanism. mdpi.com

Kinetic Studies and Rate-Determining Steps in Catalytic Processes

Kinetic studies are essential for understanding the factors that control the rate of a catalytic reaction and for identifying the rate-determining step. Such studies often involve varying the concentrations of the catalyst, substrate, and other reagents while monitoring the reaction rate.

In the context of palladium-catalyzed asymmetric allylic alkylation, kinetic resolution studies have been performed to assess the effectiveness of chiral P,O-ligand systems. nih.gov These studies help in optimizing the ligand structure for achieving high degrees of kinetic resolution.

For oxygen atom transfer reactions catalyzed by oxorhenium(V) oxazoline complexes, kinetic studies, including Hammett correlations, have been used to probe the electronic effects on the reaction rate. researchgate.net These studies revealed that the transition state is highly sensitive to the electronic properties of the substrate, indicating an electrophilic oxygen transfer mechanism. researchgate.net In some cases, inhibition by the substrate at high concentrations was observed, providing further insight into the catalytic cycle. researchgate.net

Kinetic studies on the asymmetric Heck reaction catalyzed by phosphite-oxazoline palladium complexes have also been conducted. dntb.gov.ua These studies, along with Hammett plot analysis, were used to determine the rate-determining step of the catalytic cycle under the relevant reaction conditions. dntb.gov.ua

The cationic ring-opening polymerization of 2-oxazolines has also been the subject of kinetic investigations. beilstein-journals.org These studies have examined the influence of the initiator, monomer structure, and reaction temperature on the rate of polymerization. For example, the rate of polymerization of 2-ethyl-2-oxazoline (B78409) was found to be significantly affected by the choice of initiator and the reaction temperature. beilstein-journals.org

Computational Chemistry Studies on S 4 Benzyl 2 Ethoxy 4,5 Dihydrooxazole and Derivatives

Application of Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a robust framework for investigating the structural and electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For (S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine the preferred conformation of the dihydrooxazole ring and the orientation of the benzyl (B1604629) and ethoxy substituents.

These calculations are crucial for understanding the steric and electronic environment around the chiral center, which in turn influences the molecule's reactivity. The electronic properties that can be elucidated through DFT include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map, for instance, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a visual guide to its reactive sites.

A hypothetical DFT study on this compound would likely reveal a high electron density around the nitrogen and oxygen atoms of the dihydrooxazole ring, suggesting their potential role in coordinating with electrophiles or participating in hydrogen bonding.

Table 1: Representative Predicted Structural Parameters for a Dihydrooxazole Ring System from DFT Calculations

ParameterPredicted Value
C=N Bond Length~1.28 Å
C-O (ring) Bond Length~1.35 Å
N-C (ring) Bond Length~1.47 Å
O-C-N Bond Angle~115°
C-N-C Bond Angle~108°

Note: The values in this table are representative and based on general DFT calculations of similar heterocyclic systems. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netirjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen and oxygen atoms and the π-system of the benzyl group. The LUMO, conversely, would be expected to be distributed over the electrophilic centers of the molecule. An analysis of the HOMO and LUMO energy levels can help predict how this molecule will interact with other reagents. For example, in a reaction with an electrophile, the HOMO of the dihydrooxazole would interact with the LUMO of the electrophile.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. irjweb.com

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for a Dihydrooxazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.80

Note: These values are hypothetical and serve to illustrate the types of data obtained from FMO analysis.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway, from reactants to products, including the high-energy transition states. nih.gov For reactions involving this compound, such as its use as a chiral auxiliary in asymmetric synthesis, theoretical modeling can identify the most favorable reaction pathway.

By locating the transition state structures and calculating their energies, chemists can understand the factors that control the reaction rate and selectivity. For instance, in an alkylation reaction where the dihydrooxazole acts as a chiral auxiliary, computational modeling can determine the transition state energies for the approach of the electrophile from either face of the enolate derived from the dihydrooxazole. The difference in these transition state energies can then be used to predict the stereochemical outcome of the reaction. These studies often employ DFT methods to optimize the geometries of the ground states and transition states.

Prediction of Stereochemical Outcomes and Enantioselectivity

A significant application of computational chemistry in the study of chiral molecules like this compound is the prediction of stereochemical outcomes and enantioselectivity in asymmetric reactions. rsc.org By modeling the transition states leading to the different stereoisomeric products, the enantiomeric excess (e.e.) can be predicted by applying the Boltzmann distribution to the calculated energy differences between the diastereomeric transition states.

These computational predictions are invaluable for the rational design of new catalysts and chiral auxiliaries. rsc.org For example, by systematically modifying the structure of the dihydrooxazole derivative in silico (e.g., changing the substituent at the 4-position), it is possible to computationally screen for derivatives that would lead to higher enantioselectivity in a given reaction. This in silico screening can significantly reduce the experimental effort required to develop new and more effective chiral auxiliaries.

Validation of Computational Predictions with Experimental Data

The reliability of computational models is established through the validation of their predictions with experimental data. nih.gov For this compound and its derivatives, computational predictions of properties such as molecular geometry can be compared with data from X-ray crystallography. Similarly, predicted reaction outcomes and enantioselectivities can be compared with the results of laboratory experiments.

A strong correlation between computational predictions and experimental results builds confidence in the theoretical models, allowing them to be used for predictive purposes in the design of new experiments and molecules. Discrepancies between computational and experimental data, on the other hand, can point to deficiencies in the theoretical model or suggest new avenues for experimental investigation. The synergy between computational and experimental chemistry is a powerful paradigm for advancing our understanding of chemical systems. irjweb.comnih.gov

Advanced Research Perspectives and Future Directions in Dihydrooxazole Chemistry

Design and Synthesis of Next-Generation Dihydrooxazoline Ligand Architectures

The success of dihydrooxazoline ligands in asymmetric catalysis stems from their accessible synthesis, modular nature, and the effective chiral environment they create around a metal center. acs.org Future advancements are focused on creating next-generation ligands with enhanced activity, selectivity, and stability. Key strategies involve the modification of the ligand backbone to fine-tune steric and electronic properties.

One major area of development is the creation of hybrid ligands that combine the dihydrooxazoline motif with other coordinating groups. Phosphinooxazoline (PHOX) ligands are a prime example, where the chiral oxazoline (B21484) moiety is paired with a phosphine (B1218219) donor. acs.org By altering the substituents on both the oxazoline ring (e.g., the 4-position benzyl (B1604629) group) and the phosphine, researchers can meticulously control the ligand's properties. For instance, the use of electron-deficient PHOX ligands has proven effective in palladium-catalyzed decarboxylative allylic alkylations, enabling the construction of challenging fluorine-containing tetrasubstituted stereocenters. acs.org

Another innovative approach is the "template ligand strategy," which uses self-assembly to construct a protective cage-like structure around the catalyst. nih.gov This method employs ligand building blocks with multiple binding sites. A central ligand, such as a tris(pyridyl)phosphine, coordinates to the catalytic metal, while its other binding sites assemble with other molecules (e.g., zinc(II) porphyrins) to form an encapsulating capsule. nih.gov This encapsulation can lead to highly selective reactions by creating a well-defined microenvironment around the active site.

The design of polytopic ligands, which contain multiple binding units, represents another frontier. These ligands can form coordination polymers with metal ions, a feature that is being exploited for catalyst recovery. researchgate.netrsc.org The table below summarizes some advanced dihydrooxazoline ligand designs.

Ligand TypeDesign StrategyKey FeaturePotential Application
Electron-Modified PHOX Introduction of electron-withdrawing or -donating groups on the phosphine or oxazoline moiety.Fine-tuning of the electronic properties of the metal center.Enhancing reactivity and selectivity in Pd-catalyzed alkylations. acs.org
Encapsulated Catalysts Self-assembly of ligand templates and structural building blocks into a cage.Creation of a defined microenvironment around the catalyst.Highly selective hydroformylation and hydrogenation reactions. nih.gov
Polytopic Ligands Incorporation of multiple bis(oxazoline) units into a single molecular framework.Formation of recoverable coordination polymers with metal catalysts.Recyclable catalytic systems for Henry and cyclopropanation reactions. researchgate.netrsc.org
Pyridine-Oxazoline (PyOX) Ligands Hybridization of a pyridine (B92270) ring with a chiral oxazoline.Unique electronic and steric properties leading to novel reactivity.Development of new asymmetric methodologies. rsc.org

Strategies for Catalyst Recovery and Sustainable Chemical Processes

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive and toxic metal catalyst from the reaction products. Developing sustainable processes necessitates efficient catalyst recycling. For dihydrooxazoline-based catalysts, several key strategies are being pursued.

Immobilization on Solid Supports: Anchoring the chiral ligand or its metal complex to an insoluble support is a well-established method for heterogenizing a homogeneous catalyst. This allows for simple recovery through filtration. Supports like polystyrene-poly(ethylene glycol) (PS-PEG) TentaGel have been used to immobilize pyridine-oxazoline ligands. acs.orgnih.gov While immobilization can sometimes lead to a slight reduction in catalytic activity or enantioselectivity compared to the homogeneous counterpart, the enhanced stability and reusability often compensate for this. For example, a TentaGel-supported palladium-PyOX catalyst was reused for ten consecutive reaction cycles in the synthesis of benzosultams with only a minor loss of performance. acs.orgnih.gov

Formation of Coordination Polymers: An alternative to covalent linkage on a support is the use of polytopic ligands. These ligands, containing multiple binding sites, can form insoluble coordination polymers upon complexation with a metal salt. researchgate.netrsc.org These polymeric catalysts are active in solution to a certain degree but can be easily recovered by precipitation and filtration at the end of the reaction. This approach has been successfully applied to copper-catalyzed Henry and cyclopropanation reactions, with some catalysts being recycled up to 14 times without a significant drop in activity or selectivity. researchgate.net

Sol-Immobilization: This technique involves the synthesis of metal nanoparticles in the presence of a stabilizing agent, which are then deposited onto a solid support like TiO2. researchgate.net This method has been effective for creating robust and recyclable bimetallic catalysts for processes like hydrodeoxygenation, highlighting a pathway for generating highly active and stable supported catalysts under mild conditions. researchgate.net

These strategies are pivotal for translating the high efficiency of dihydrooxazoline catalysts into economically viable and environmentally benign industrial applications.

Expanding the Scope of (S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole Derivatives in Novel Transformations

The versatility of the dihydrooxazoline scaffold allows for extensive derivatization, leading to catalysts for a vast array of chemical reactions. While the parent this compound structure is a foundational building block, modifications, particularly at the 2-position, have unlocked new catalytic potential.

By replacing the 2-ethoxy group with other coordinating moieties, researchers have developed powerful ligands for previously challenging transformations. The development of pyridine-oxazoline (PyOX), bis(oxazoline) (BOX), and phosphine-oxazoline (PHOX) ligands are testaments to this strategy. acs.orgrsc.org These ligands, when complexed with metals like palladium, copper, rhodium, or iridium, have been successfully applied to a wide range of C-C, C-N, and C-O bond-forming reactions.

Key Catalytic Applications of Dihydrooxazoline Derivatives:

Asymmetric Allylic Alkylation (AAA): Palladium-PHOX systems are highly effective for the enantioselective alkylation of enolates, including challenging decarboxylative variants that create quaternary carbon centers. acs.org

Cycloadditions: Copper-BOX complexes are excellent catalysts for enantioselective [3+2] cycloadditions and cyclopropanation reactions, providing access to complex cyclic structures with high diastereoselectivity and enantioselectivity. nih.gov

Heck Reactions: Palladium-PHOX catalysts have been employed in asymmetric intramolecular Heck reactions to construct chiral cyclic compounds.

Dearomatization Reactions: Palladium-catalyzed dearomatization of nitrobenzofurans using PHOX ligands allows for the stereoselective synthesis of complex tetrahydrofuro-benzofurans. acs.org

Henry (Nitroaldol) Reaction: Copper complexes of polytopic bis(oxazoline) ligands have been shown to be effective and recoverable catalysts for the enantioselective Henry reaction. rsc.org

The derivatization of the core structure, such as in 2,6-bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine , creates a tridentate ligand capable of forming highly organized and stable complexes with metals, further enhancing stereocontrol in catalysis. rsc.org Similarly, replacing the ethoxy group with a quinoline, as in (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole , introduces a different electronic and steric environment, opening avenues for new catalytic activities. nih.gov The continuous exploration of such derivatives is crucial for discovering novel transformations and improving existing synthetic methods.

Integration of Dihydrooxazoline Chemistry with Continuous Flow and Industrial Synthesis

Continuous flow chemistry, where reagents are pumped through a reactor containing a stationary catalyst, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netrsc.org The integration of dihydrooxazoline-based catalysts into continuous flow systems is a key step toward their industrial application.

A notable example is the use of an immobilized palladium-pyridine-oxazoline catalyst for the synthesis of benzosultams in a continuous flow arrangement. acs.orgnih.gov This system achieved a higher turnover number compared to the equivalent batch process, demonstrating the efficiency of the flow-through approach. acs.org Similarly, monoliths created by polymerizing vinyl-functionalized pyridine-oxazoline ligands have been used as "mini-flow reactors" for copper-catalyzed cyclopropanation reactions, showcasing a versatile method for creating bespoke flow systems. rsc.org

The benefits of combining dihydrooxazoline catalysis with flow technology are summarized below.

FeatureAdvantage in Continuous Flow
Catalyst Immobilization Enables catalyst retention within the reactor, simplifying product isolation and catalyst reuse.
Enhanced Safety Small reactor volumes and better heat transfer allow for the safe handling of highly exothermic or hazardous reactions. researchgate.net
Improved Process Control Precise control over residence time, temperature, and concentration leads to higher selectivity and reproducibility. researchgate.net
Increased Productivity Continuous operation can lead to higher throughput and catalyst turnover numbers compared to batch systems. acs.org
Automation Flow systems can be fully automated, allowing for the rapid synthesis of compound libraries for drug discovery or process optimization.

As industry continues to adopt green and efficient manufacturing technologies, the synergy between advanced dihydrooxazoline catalysts and continuous flow processing will be instrumental in developing the next generation of chemical syntheses.

Comparison with Related Chiral Scaffolds (e.g., Oxazolidinones, Dihydroimidazoles)

The effectiveness of dihydrooxazolines can be contextualized by comparing them to other prominent five-membered heterocyclic chiral scaffolds, such as oxazolidinones and dihydroimidazoles (imidazolines).

vs. Oxazolidinones: Oxazolidinones, particularly 2-oxazolidinones, are widely recognized as powerful chiral auxiliaries (e.g., Evans auxiliaries) and as core pharmacophores in drugs like linezolid. nih.govrsc.org As chiral ligands, 1,3-oxazolidines offer a rigid, tunable structure. nih.gov

Synthesis: Like dihydrooxazolines, oxazolidine (B1195125) ligands are readily synthesized from chiral amino alcohols, providing modularity. nih.gov

Function: While both can be used as ligands, oxazolidinones are perhaps more famous as chiral auxiliaries, where the scaffold is temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved. Dihydrooxazolines are more commonly used directly as non-covalently bound ligands in catalytic amounts.

Stability: The 2-oxazolidinone (B127357) ring is a cyclic carbamate, which generally offers higher metabolic and chemical stability compared to acyclic carbamates, a feature exploited in medicinal chemistry. rsc.org

vs. Dihydroimidazoles (Imidazolines): Dihydroimidazoles are structural analogues of dihydrooxazolines, with the ring oxygen replaced by a nitrogen atom. researchgate.net This substitution provides unique advantages.

Tunability: The additional nitrogen atom in the imidazoline (B1206853) ring bears a substituent (N-R group). This provides an extra "handle" for fine-tuning the ligand's steric and electronic properties, offering a broader chemical space for optimization compared to the fixed oxygen in an oxazoline. researchgate.net

Immobilization: The N-substituent also serves as a convenient attachment point for immobilizing the ligand onto a solid support, which is advantageous for catalyst recovery and flow chemistry applications. researchgate.net

Electronic Properties: The electronic nature of the imidazoline ring differs from the oxazoline. N-heterocyclic carbenes (NHCs) derived from the saturated imidazolidine (B613845) ring are among the strongest sigma-donating ligands, a property that can be different from related oxazoline-based systems. nih.gov

The following table provides a comparative overview:

ScaffoldKey FeaturePrimary Use in Asymmetric SynthesisAdvantageDisadvantage
Dihydrooxazoline Chiral, modular, N,O-coordinationChiral LigandsWell-established, highly successful in a vast range of reactions.Less tunable than imidazolines.
Oxazolidinone Chiral, rigid, stable carbamateChiral Auxiliaries, LigandsExcellent stereodirection as an auxiliary, high stability.Often used in stoichiometric amounts when acting as an auxiliary.
Dihydroimidazole (Imidazoline) Chiral, N,N-coordination, N-substituentChiral LigandsHighly tunable via N-substituent, ideal for immobilization.Less explored historically than oxazolines, though gaining prominence. researchgate.net

While dihydrooxazolines remain a dominant class of chiral ligands, the unique attributes of related scaffolds like dihydroimidazoles present exciting opportunities for catalyst design, particularly where fine-tuning or robust immobilization is paramount.

Applications as Chiral Building Blocks in Complex Molecule Synthesis

Beyond their role as ligands in catalytic reactions, chiral dihydrooxazolines and their precursors serve as valuable chiral building blocks for the synthesis of complex molecules, such as natural products and pharmaceuticals. nih.gov A chiral building block is a relatively simple, enantiomerically pure compound that is incorporated into a larger target molecule, transferring its stereochemistry to the final product. nih.gov

The synthesis of the cyanthiwigin family of natural products by Stoltz and coworkers provides a compelling example. acs.org A key step in the synthesis of cyanthiwigin F involved a palladium-catalyzed asymmetric allylic alkylation. The chiral ligand used, (S)-t-Bu-PHOX, is a derivative of the dihydrooxazoline scaffold. More importantly, the product of this catalytic step, a chiral α-quaternary ketone, becomes a central chiral building block that is then elaborated through several subsequent steps to yield the complex polycyclic natural product. acs.org

In this context, the dihydrooxazoline is not part of the final molecule, but the catalytic system in which it is the key chiral component is used to create the essential chiral building block. The efficiency and high enantioselectivity of dihydrooxazoline-based catalysts make them ideal tools for generating these crucial intermediates.

An efficient protocol for preparing enantiopure polycyclic ethers, for instance, was based on a sequence involving a chiral functionalized furan (B31954) prepared from a readily available carbohydrate. rsc.org This demonstrates the broader principle of using readily available chiral materials to construct more complex building blocks for target-oriented synthesis. The synthesis of this compound itself starts from the chiral amino alcohol (S)-phenylalaninol, which is derived from the natural amino acid pool. This connection to nature's chiral pool underscores the scaffold's role as a fundamental building block in stereocontrolled synthesis.

Q & A

Basic: What synthetic routes are available for (S)-4-Benzyl-2-ethoxy-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

Answer:
The compound is typically synthesized via multi-step protocols starting from chiral precursors like (S)-(+)-2-phenylglycinol. A representative approach involves:

Cyclization : Reacting the precursor with an ethoxy-containing reagent (e.g., ethyl chloroformate) under basic conditions to form the oxazoline ring.

Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions.

Purification : Crystallization or chromatography to isolate the enantiomerically pure product.
Enantiomeric purity (>99%) is validated using polarimetry to measure optical rotation and corroborated by chiral HPLC or GC-MS. Spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity .

Advanced: How can researchers resolve enantiomeric impurities during synthesis?

Answer:
Enantiomeric impurities often arise from incomplete stereochemical control during cyclization. Strategies include:

  • Chiral Resolving Agents : Use of chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts, which are separated via crystallization.
  • Kinetic Resolution : Employing enantioselective catalysts (e.g., organocatalysts) to favor the (S)-enantiomer during ring closure.
  • Chromatography : Preparative chiral HPLC with columns like Chiralpak® IA/IB.
    Monitor progress using polarimetry and compare retention times with authentic standards .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm, multiplet), ethoxy protons (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet), and oxazoline ring protons (δ 3.8–4.5 ppm, multiplet).
    • ¹³C NMR : Key signals include the oxazoline C2 (δ 165–170 ppm, carbonyl carbon) and C4 (δ 70–75 ppm, chiral center).
  • IR Spectroscopy : Stretching vibrations for C=N (1640–1680 cm⁻¹) and C-O (1100–1250 cm⁻¹).
  • Mass Spectrometry (GC-MS/EI) : Molecular ion peak matching the exact mass (e.g., m/z 233.3 for C₁₂H₁₅NO₂). Cross-reference with synthetic intermediates to confirm stepwise construction .

Advanced: How does this compound function in asymmetric catalysis?

Answer:
The compound’s oxazoline ring and chiral center make it a potential ligand for transition metals (e.g., Cu, Pd) in enantioselective reactions. Example applications:

  • Asymmetric Cyclopropanation : Coordinate with Cu(I) to catalyze cyclopropane formation with >90% enantiomeric excess (ee).
  • C-H Activation : Act as a directing group in Pd-catalyzed cross-couplings, leveraging the ethoxy group’s electron-donating effects.
    Optimize catalytic efficiency by tuning reaction conditions (solvent, temperature) and ligand-to-metal ratios. Compare ee values using chiral GC or HPLC .

Basic: What are the key challenges in optimizing reaction yields for derivatives of this compound?

Answer:

  • Steric Hindrance : The benzyl group may impede nucleophilic attack during functionalization. Mitigate by using bulky bases (e.g., LDA) or low-temperature conditions.
  • Oxazoline Ring Stability : Avoid protic solvents (e.g., water) to prevent ring-opening. Use anhydrous THF or dichloromethane.
  • Byproduct Formation : Monitor via TLC and optimize stoichiometry (e.g., 1.2 equivalents of benzylating agents). Purify via flash chromatography (hexane:EtOAc gradient) .

Advanced: How can computational methods aid in predicting the stereochemical outcomes of reactions involving this compound?

Answer:

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in catalytic cycles (e.g., Fukui indices for nucleophilic sites).
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions to optimize coordination geometry.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) for drug discovery applications.
    Validate computational results with experimental ee values and spectroscopic data .

Basic: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

  • pH Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Oxazolines are typically stable in neutral to mildly acidic conditions but hydrolyze in strong acids/bases.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for oxazolines).
    Store at 0–6°C under inert atmosphere to prolong shelf life .

Advanced: What strategies are used to analyze conflicting spectroscopic data during structural elucidation?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous peaks (e.g., distinguish benzyl aromatic protons from oxazoline ring protons).
  • Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels to trace specific atoms in complex spectra.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Compare with SHELX-refined structures for validation .

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